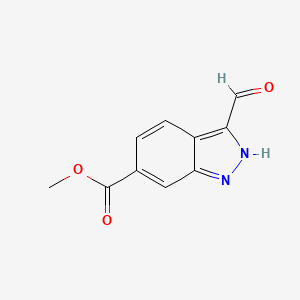

![molecular formula C8H6BrIN2 B1343730 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-82-7](/img/structure/B1343730.png)

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

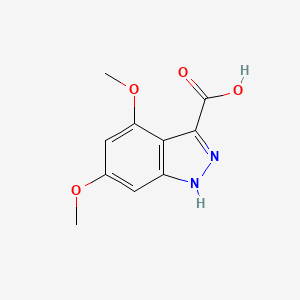

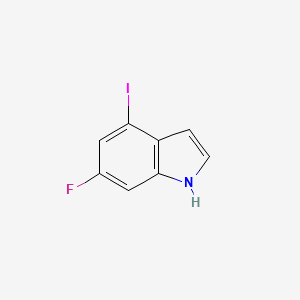

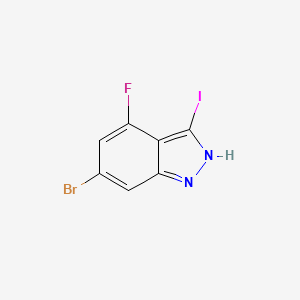

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C8H6BrIN2 . It has a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.95 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound is solid at room temperature .科学的研究の応用

Synthesis of Complex Heterocycles

The compound 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of complex heterocycles. For example, it has been used in Fischer cyclization to create 2,3-disubstituted frameworks, enabling the construction of 5-bromo-7-azaindoles with various substituents. This process highlights its utility in building hard-to-reach heterocycles from readily available starting materials (Alekseyev, Amirova, & Terenin, 2015).

Antibacterial and Antioxidant Activities

Research has demonstrated that derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, linked with various sulfonamide derivatives, exhibit significant antibacterial and antioxidant properties. These compounds have shown excellent activity against both Gram-positive and Gram-negative bacterial strains, with some derivatives displaying notable antioxidant scavenging activity, underscoring their potential in medicinal chemistry (Variya, Panchal, & Patel, 2019).

Halogenation and Its Impact

The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, involving chlorination, bromination, and iodination, results in the formation of corresponding halogenated derivatives. This process illustrates the compound's versatility in synthesizing variously substituted pyridine derivatives, highlighting its role in the development of novel organic compounds (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005).

Catalysis and Synthesis of Arylboronic Esters

The compound has also been implicated in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters. This application is crucial for cross-coupling reactions, a cornerstone in organic synthesis, showcasing the compound's significance in facilitating the formation of biaryls and polyaryls (Melaimi, Thoumazet, Ricard, & Floch, 2004).

Enabling Efficient Syntheses

Efficient synthesis methods using 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a starting point have been developed for various compounds, including 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues. These methodologies underscore the compound's utility in streamlining the production of important heterocyclic compounds on a multigram scale (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Safety And Hazards

特性

IUPAC Name |

5-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLDJMOMZDVFFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646855 |

Source

|

| Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1000343-82-7 |

Source

|

| Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)

![5-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1343682.png)